molecular formula C15H21NO3 B125661 (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 145822-55-5

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B125661
CAS No.: 145822-55-5
M. Wt: 263.33 g/mol
InChI Key: ZCWQARFFINAXTB-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chiral carbamate derivative featuring a tetrahydronaphthalene backbone with a hydroxy group at position 7 and an (S)-configured stereocenter at the 2-position. The tert-butyl carbamate moiety enhances steric protection and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name

tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQARFFINAXTB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate group is introduced by reacting tetrahydronaphthalen-2-amine with Boc₂O in the presence of a base such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃). Alternatively, CO₂-based methods involve bubbling CO₂ into a suspension of the amine, Cs₂CO₃, and tetrabutylammonium iodide (TBAI) in DMF, followed by alkylation with tert-butyl iodide (Scheme 1). This approach avoids hazardous phosgene derivatives and achieves yields exceeding 85% under optimized conditions.

Scheme 1 : CO₂-mediated Boc protection

Amine+CO2+Cs2CO3TBAI, DMFCarbamate aniontert-butyl iodideBoc-protected amine\text{Amine} + \text{CO}2 + \text{Cs}2\text{CO}_3 \xrightarrow{\text{TBAI, DMF}} \text{Carbamate anion} \xrightarrow{\text{tert-butyl iodide}} \text{Boc-protected amine}

Demethylation of the 7-Methoxy Group

The 7-methoxy intermediate is treated with 48% HBr in acetic acid at 100°C for 12–24 hours, cleaving the methyl ether to yield the phenolic hydroxy group (Fig. 1). This step proceeds via an SN2 mechanism, with HBr acting as both acid and nucleophile. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from water, achieving 87% yield.

Fig. 1 : Demethylation reaction

7-Methoxy intermediateHBr, AcOH7-Hydroxy product\text{7-Methoxy intermediate} \xrightarrow{\text{HBr, AcOH}} \text{7-Hydroxy product}

Chiral Resolution

Racemic mixtures of the tetrahydronaphthalen-2-amine precursor are resolved using chiral high-performance liquid chromatography (HPLC) or enzymatic kinetic resolution with lipases. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Carbamate Formation : DMF is preferred for CO₂-mediated reactions due to its high polarity and ability to stabilize intermediates. TBAI enhances reaction rates by stabilizing the carbamate anion through ion pairing.

  • Demethylation : Acetic acid serves as both solvent and proton donor, while HBr concentration (48%) balances reactivity and side-product formation.

Temperature and Time

  • Boc protection proceeds optimally at 25–40°C for 6–12 hours.

  • Demethylation requires elevated temperatures (100°C) and extended reaction times (12–24 hours) to ensure complete conversion.

Comparative Analysis of Methodologies

Traditional vs. CO₂-Based Boc Protection

ParameterPhosgene-Based MethodCO₂-Mediated Method
Yield78–82%85–90%
SafetyHigh toxicityLow toxicity
ByproductsHCl, phosgene derivativesCsBr, H₂O
ScalabilityLimitedIndustrial-scale feasible

Demethylation Agents

AgentConditionsYieldPurity
HBr/AcOH100°C, 24 h87%>98%
BBr₃−78°C, 2 h92%>95%
HIReflux, 8 h81%90%

Hydrobromic acid in acetic acid strikes the best balance between cost and efficiency for large-scale synthesis.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.01 (s, 1H, OH), 6.83 (d, J = 8.1 Hz, 1H), 6.51–6.45 (m, 2H), 2.85–2.69 (m, 2H), 1.46 (s, 9H, Boc).

  • LCMS : m/z 264.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₁NO₃.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration at the tetrahydronaphthalen-2-yl chiral center, with a Boc group occupying the equatorial position .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is pivotal for further functionalization:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : Room temperature for 1–2 h .

  • Example :

    Boc protected amineTFA excess Amine saltEt3NFree amine\text{Boc protected amine}\xrightarrow{\text{TFA excess }}\text{Amine salt}\xrightarrow{\text{Et}_3\text{N}}\text{Free amine}

    This step is utilized to generate reactive intermediates for coupling reactions in drug discovery .

Functionalization of the Hydroxyl Group

The phenolic -OH group at position 7 undergoes sulfonation, alkylation, or acylation to modulate solubility or biological activity:

Reaction Type Reagents/Conditions Product Application
Sulfonation 4-Methoxyphenylsulfonyl chloride, pyridineSulfonated derivativeEnhanced blood-brain barrier penetration
Alkylation Methyl iodide, K₂CO₃, DMFMethoxy-substituted analogImproved metabolic stability
Acylation Acetic anhydride, DMAPAcetylated productProdrug synthesis

Coupling Reactions

The deprotected amine participates in amide/urea bond formation with carboxylic acids or isocyanates:

  • Amide Coupling :

    • Reagents : HATU, DIPEA, DMF.

    • Example : Reaction with 3-(2-methylpiperidin-1-yl)propanoic acid yields neuroactive amides .

    Amine+AcidHATUAmide\text{Amine}+\text{Acid}\xrightarrow{\text{HATU}}\text{Amide}
  • Urea Formation :

    • Reagents : 4-Nitrophenyl chloroformate, triethylamine.

    • Yield : 60–99% for urea-linked inhibitors of ATP synthase .

Catalytic Hydrogenation

The tetrahydronaphthalene core can undergo further reduction under hydrogenation conditions:

  • Catalyst : Pd/C (10 wt%) in methanol.

  • Conditions : 50 psi H₂, 12 h.

  • Outcome : Saturation of the aromatic ring to produce decalin derivatives, altering pharmacokinetic properties .

Suzuki–Miyaura Cross-Coupling

The brominated derivative (prepared via NBS) engages in palladium-catalyzed coupling:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

  • Application : Introduces biaryl motifs for kinase inhibition .

  • Yield : 64–85% for para-substituted phenyl derivatives .

Key Data Table: Representative Reactions

Reaction Reagents Temperature/Time Yield Source
Boc DeprotectionTFA/DCM (1:1)RT, 1 h99%
Sulfonation4-Methoxyphenylsulfonyl chloride0°C → RT, 12 h72%
Amide CouplingHATU, DIPEART, 6 h89%
Suzuki Coupling (Br to Ph)Pd(PPh₃)₄, Na₂CO₃80°C, 3 h85%

Stereochemical Stability

The (S)-configuration at C2 remains intact under standard conditions (pH 4–9, ≤80°C), as confirmed by chiral HPLC ([α]D = +36.5° in CHCl₃) . Racemization occurs only under strong acidic/basic conditions (pH <2 or >12) .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological systems effectively. Specifically, it has been noted for its role in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that derivatives of this compound can exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

b. Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders. Its mechanism of action often involves competitive inhibition, where the compound mimics the substrate of the enzyme .

Biochemical Research

a. Proteomics
In proteomics research, this compound is utilized as a biochemical tool to study protein interactions and functions. It serves as a model compound for understanding the behavior of similar structures within biological systems. The ability to modify its structure allows researchers to explore various biochemical pathways and protein-ligand interactions .

b. Analytical Chemistry
The compound is also employed in analytical chemistry for developing assays that measure enzyme activity or binding affinities. Its stability and reactivity make it suitable for use in high-throughput screening processes.

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated that derivatives of (S)-tert-butyl carbamate reduced neuronal cell death in vitro models of neurodegeneration .
Study BEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .
Study CProteomics ApplicationUsed to investigate protein interactions in cancer cells, revealing new targets for drug development .

Mechanism of Action

The mechanism by which (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbamate group may interact with enzymes or receptors through covalent or non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -OH (7) C₁₅H₂₁NO₃ 263.34 (calculated) High polarity, potential for H-bonding
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate -Br (7) C₁₅H₂₀BrNO₂ 326.23 Halogenated intermediate for cross-coupling
tert-Butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate -Br (6) C₁₅H₂₀BrNO₂ 326.23 Bromine position affects reactivity
tert-Butyl (6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate -NH₂ (6) C₁₅H₂₂N₂O₂ 262.35 (calculated) Basic amino group, salt formation potential
tert-Butyl (2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)thiophen-3-yl)carbamate Thiophene-oxo hybrid C₁₈H₂₁NO₃S 331.43 (calculated) Heterocyclic system, industrial applications

Physical and Chemical Properties

  • Polarity and Solubility: The 7-hydroxy derivative exhibits higher polarity compared to brominated analogs (e.g., 7-bromo: MW 326.23 ), favoring solubility in polar solvents. The amino-substituted compound (MW 262.35 ) may form hydrochloride salts, enhancing aqueous solubility.
  • Steric and Electronic Effects :
    Bromine substituents (e.g., 7-bromo ) increase molecular weight and lipophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions. In contrast, the hydroxy group enables nucleophilic substitution or oxidation reactions.
  • Collision Cross-Section (CCS): For the 6-amino analog (), predicted CCS values range from 161.7 Ų ([M+H]⁺) to 170.9 Ų ([M+Na]⁺), reflecting adduct-dependent conformational changes . The 7-hydroxy analog’s CCS would likely differ due to hydrogen-bonding interactions.

Biological Activity

(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 145822-55-5

The compound features a tetrahydronaphthalene core, which is modified with a hydroxyl group and a tert-butyl carbamate moiety. This unique structure contributes to its biological activity.

Research indicates that this compound may interact with various biological targets. Its activity can be attributed to:

  • Modulation of Ion Channels : Studies have shown that similar compounds can act as potentiators or inhibitors of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which plays a crucial role in chloride ion transport across epithelial cells .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially playing a role in mitigating oxidative stress in biological systems .
  • Enzymatic Interactions : The compound may influence enzymatic pathways involving dioxygenases, which are responsible for the oxidation of naphthalene derivatives, leading to various metabolic products .

Case Studies

  • CFTR Modulation : In a study examining the effects of various enantiomers on CFTR activity, it was found that (S)-enantiomers could enhance CFTR currents significantly compared to their (R)-counterparts. This suggests that this compound could be explored as a potential CFTR modulator .
  • Antioxidant Properties : A comparative study on related compounds demonstrated that those with a tert-butyl group exhibited enhanced stability against oxidative degradation. This property may extend to this compound, making it a candidate for further investigation in oxidative stress-related conditions .

Data Table

StudyBiological ActivityKey Findings
CFTR Potentiation(S)-enantiomer increased CFTR currents by 1.5-fold compared to racemic mixtures.
Ion Channel InteractionIdentified as a potential modulator for ion transport mechanisms.
Enzymatic ActionInfluences dioxygenase-catalyzed reactions leading to various naphthalene metabolites.

Q & A

Q. What are the recommended synthesis protocols for (S)-tert-butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate?

Methodological Answer: The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group in the tetrahydronaphthalen-2-yl scaffold. A standard approach includes:

  • Step 1: Reacting 7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected product.
  • Critical Parameters: Maintain anhydrous conditions to prevent Boc-group hydrolysis. Reaction progress can be monitored by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane). Confirm stereochemistry using chiral HPLC or polarimetry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
  • Handling: Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid contact with strong acids/bases, which may cleave the carbamate group .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) to assess hydrolytic susceptibility. Monitor via HPLC .

Q. What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

  • NMR: Compare 1^1H and 13^{13}C NMR peaks to reference data. Key signals include:
    • tert-butyl group: ~1.4 ppm (1^1H), ~28 ppm (13^{13}C).
    • Carbamate carbonyl: ~155–160 ppm (13^{13}C) .
  • Mass Spectrometry: ESI-MS should show [M+H]+^+ ion matching the molecular formula (C15_{15}H21_{21}NO3_3, theoretical MW 263.3 g/mol).
  • HPLC: Use a C18 column (acetonitrile/water mobile phase) to confirm purity >95% .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (S)-configured carbamate?

Methodological Answer:

  • Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol (90:10) at 1.0 mL/min. The (S)-enantiomer should elute at a distinct retention time compared to the (R)-form .
  • Polarimetry: Measure specific rotation ([α]D_D) and compare to literature values for the (S)-enantiomer. For example, if the (R)-isomer has [α]D_D = +25°, the (S)-isomer should show [α]D_D = -25° under identical conditions .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up?

Methodological Answer:

  • Root-Cause Analysis:
    • Moisture Sensitivity: Use Karl Fischer titration to trace water content in solvents/reagents. Even 0.1% water can reduce Boc-protection yields by >20% .
    • Thermal Stability: Perform DSC/TGA to identify decomposition temperatures. Adjust reaction temperatures below 50°C to prevent carbamate degradation .
    • Byproduct Identification: Use LC-MS to detect side products (e.g., de-Boc compounds or dimerization). Optimize stoichiometry (e.g., 1.2 eq Boc anhydride) .

Q. How to assess the compound’s reactivity in downstream functionalization (e.g., hydroxyl group derivatization)?

Methodological Answer:

  • Protection/Deprotection: Test the hydroxyl group’s reactivity under Mitsunobu conditions (e.g., with DIAD/PPh3_3) or silylation (e.g., TBSCl). Monitor Boc-group stability via 1^1H NMR .
  • Kinetic Studies: Conduct time-course experiments (e.g., reacting with acetic anhydride in pyridine) to determine reaction rates. Use 1^1H NMR integration of acetylated vs. unreacted hydroxyl peaks .

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